molecular formula C9H15F2N B2843512 1,1-Difluoro-8-azaspiro[4.5]decane CAS No. 1357354-36-9

1,1-Difluoro-8-azaspiro[4.5]decane

Cat. No.: B2843512
CAS No.: 1357354-36-9
M. Wt: 175.223
InChI Key: RHMWCGXVVMSJLA-UHFFFAOYSA-N
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Description

1,1-Difluoro-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H15F2N. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1,1-Difluoro-8-azaspiro[4.5]decane can be achieved through several synthetic routes. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another approach involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . These methods highlight the versatility and accessibility of the compound’s synthesis.

Chemical Reactions Analysis

1,1-Difluoro-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization: The compound can be involved in cyclization reactions, forming more complex spirocyclic structures.

Common reagents used in these reactions include ethyl bromodifluoroacetate and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Difluoro-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1-Difluoro-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(9)4-6-12-7-5-8/h12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMWCGXVVMSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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